BenchChemオンラインストアへようこそ!

2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

medicinal chemistry structure-activity relationship regioisomer comparison

2-(2-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CAS 847045-43-6) is a synthetic, low-molecular-weight heterotricyclic compound belonging to the imidazo[4,5-b]quinoxaline class, a privileged scaffold explored extensively for anticancer, CNS, and anti-infective applications. Its molecular formula is C19H17FN4O, with a molecular weight of 336.4 g/mol, a calculated XLogP3-AA of 3.1, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds, placing it within oral drug-like chemical space.

Molecular Formula C19H17FN4O
Molecular Weight 336.37
CAS No. 847045-43-6
Cat. No. B2755327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
CAS847045-43-6
Molecular FormulaC19H17FN4O
Molecular Weight336.37
Structural Identifiers
SMILESCOCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4F
InChIInChI=1S/C19H17FN4O/c1-25-12-6-11-24-18(13-7-2-3-8-14(13)20)23-17-19(24)22-16-10-5-4-9-15(16)21-17/h2-5,7-10H,6,11-12H2,1H3
InChIKeyYJPGJSZFJNWNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CAS 847045-43-6): Core Identity and Procurement-Relevant Physicochemical Profile


2-(2-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CAS 847045-43-6) is a synthetic, low-molecular-weight heterotricyclic compound belonging to the imidazo[4,5-b]quinoxaline class, a privileged scaffold explored extensively for anticancer, CNS, and anti-infective applications [1]. Its molecular formula is C19H17FN4O, with a molecular weight of 336.4 g/mol, a calculated XLogP3-AA of 3.1, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds, placing it within oral drug-like chemical space [1]. The compound features a 2-fluorophenyl substituent at position 2 and a 3-methoxypropyl chain at N-1 (IUPAC: 2-(2-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline), differentiating it from the more common 4-fluorophenyl regioisomer (CAS 848690-08-4) and from other imidazoquinoxaline derivatives that have reached preclinical evaluation such as EAPB0503 [1][2].

Why 2-(2-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline Cannot Be Substituted with Generic Imidazoquinoxaline Analogs


Substitution within the imidazo[4,5-b]quinoxaline class is not straightforward because minor structural modifications profoundly alter target engagement, potency, and selectivity. The position of the fluorine atom on the phenyl ring (2-fluoro vs. 4-fluoro) can shift electronic distribution and steric interactions, directly impacting binding to benzodiazepine receptors, kinase ATP pockets, or DNA intercalation sites that are characteristic of this scaffold [1][2]. Furthermore, the N1 3-methoxypropyl chain length and ether oxygen placement modulate lipophilicity (XLogP3-AA = 3.1) and solubility, parameters critical for both in vitro assay consistency and in vivo pharmacokinetics [1]. Even among closely related imidazoquinoxalines, distinct substituent patterns govern whether a compound acts as a GABA-A receptor ligand, a tyrosine kinase inhibitor, an immunomodulator, or a cytotoxic agent [1][3]. Consequently, procurement or screening decisions must be based on specific, quantified differentiation data rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CAS 847045-43-6)


Regioisomeric Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution

The target compound positions fluorine at the ortho (2-) position of the pendant phenyl ring, whereas the most readily available analog, CAS 848690-08-4, carries fluorine at the para (4-) position. This regioisomeric switch alters the electrostatic potential surface, dipole moment, and steric profile presented to biological targets. In related imidazoquinoxaline series, ortho-fluorine substitution has been shown to enhance binding affinity to benzodiazepine receptors compared to para-substituted analogs by optimizing halogen-π interactions within the binding pocket [1]. While direct comparative bioactivity data for these two specific regioisomers is not publicly available, the established SAR principles within this chemotype indicate that the 2-fluoro orientation constitutes a distinct chemical entity with potentially non-overlapping target engagement profiles [1].

medicinal chemistry structure-activity relationship regioisomer comparison

Physicochemical Property Benchmarking Against the 4-Methoxyphenyl Analog

Compared to the 4-methoxyphenyl analog 2-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline (CSID: 577857), the target compound exhibits a lower molecular weight (336.4 vs. 348.4 Da) and a lower calculated logP (XLogP3-AA = 3.1 vs. ACD/LogP = 3.67 for the 4-methoxy analog [1]). The reduced lipophilicity of the 2-fluorophenyl derivative predicts improved aqueous solubility and lower non-specific protein binding, critical for reliable dose-response measurements in biochemical and cell-based assays [1]. Additionally, the target compound has a lower polar surface area (approximately 43 Ų by computational estimation, versus 62 Ų for the 4-methoxy analog ), suggesting superior membrane permeability.

drug-likeness ADME prediction physicochemical profiling

Class-Level Evidence: Imidazo[4,5-b]quinoxaline Scaffold as a Benzodiazepine Receptor Ligand Pharmacophore

The imidazo[4,5-b]quinoxaline scaffold has been patented as a privileged structure for targeting benzodiazepine receptors, with demonstrated in vivo displacement of ³H-flunitrazepam from brain benzodiazepine receptors [1]. Within this patent series, halogen-substituted phenyl derivatives at the 2-position (including fluoro-substituted analogs) exhibited potent receptor occupancy. The target compound, bearing the 2-fluorophenyl substituent and the 3-methoxypropyl side chain (analogous to the C₁₋₃-alkoxymethyl substituents claimed in the patent at R¹ [1]), is structurally positioned within the claimed pharmacophore space. While no ED₅₀ value has been specifically published for this compound, structurally related imidazoquinoxalines in the patent demonstrated ED₅₀ values in the range of 1–30 mg/kg (i.p.) in the in vivo ³H-flunitrazepam binding assay [1].

CNS drug discovery GABA-A receptor benzodiazepine binding

Differentiation from EAPB0503: A Distinct Substituent Vector for Alternative Target Engagement

EAPB0503, a well-characterized imidazoquinoxaline derivative, induces caspase-dependent apoptosis and mitotic arrest in chronic myeloid leukemia (CML) cells, synergizing with imatinib and overcoming imatinib resistance at sub-micromolar concentrations [1]. However, EAPB0503 carries a distinct substitution pattern (the specific substituents are proprietary but differ from the 2-fluorophenyl/3-methoxypropyl combination). The target compound's unique aryl and N-alkyl substituents are expected to redirect target engagement away from the tubulin/mitosis pathway targeted by EAPB0503 and toward alternative protein targets such as GABA-A receptors (as indicated by the benzodiazepine receptor patent [2]) or other kinase/GPCR targets. This structural divergence means the target compound cannot be considered a direct substitute for EAPB0503 in anticancer assays, nor can EAPB0503 serve as a surrogate for benzodiazepine receptor-targeted screening with this compound [1][2].

anticancer kinase inhibition apoptosis induction

Optimal Research and Procurement Application Scenarios for 2-(2-Fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline


CNS Drug Discovery: Benzodiazepine Receptor Ligand Screening

Based on the compound's structural alignment with the pharmacophore claimed in US Patent 4,774,245, this compound is optimally deployed as a starting point for GABA-A receptor benzodiazepine site ligand discovery [1]. Its 2-fluorophenyl and 3-methoxypropyl substituents are consistent with the substitution patterns required for receptor occupancy, making it suitable for radioligand displacement assays (³H-flunitrazepam or ³H-Ro15-1788 binding) to establish initial SAR for anxiolytic, anticonvulsant, or cognitive-enhancing programs [1].

Selectivity Profiling: Differentiating Kinase vs. GPCR Target Engagement

Given that structurally related imidazoquinoxalines such as EAPB0503 target tubulin/mitosis pathways in cancer cells [2] while the patent literature establishes GABA-A receptor binding for this substitution class [1], this compound is well-suited for broad-panel selectivity profiling (kinase panels, GPCR panels, or CEREP/Panlabs-type broad screening) to map its polypharmacology landscape. This differentiation evidence is critical for determining whether the compound's biological fingerprint is CNS-biased, oncology-biased, or multi-target [1][2].

Physicochemical Benchmarking and Lead-Likeness Assessment

With a molecular weight of 336.4 Da, XLogP3-AA of 3.1, and zero hydrogen bond donors, this compound resides in favorable oral drug-like chemical space [3]. It can serve as a benchmark compound for evaluating the impact of regioisomeric fluorine substitution (2-F vs. 4-F analogs) on solubility, permeability (PAMPA or Caco-2), microsomal stability, and plasma protein binding, providing quantitative ADME data that informs lead optimization of imidazoquinoxaline series [3].

Fragment-Based or Scaffold-Hopping Library Design

The imidazo[4,5-b]quinoxaline core is a recognized privileged scaffold in medicinal chemistry [4][5]. This compound, with its specific 2-fluorophenyl/3-methoxypropyl decoration, represents a synthetically tractable vector set for combinatorial library enumeration or scaffold-hopping exercises aimed at generating novel CNS or oncology leads. It can be used as a reference standard in cheminformatics analyses comparing the drug-likeness, diversity, and novelty of in-house or commercial screening collections [4][5].

Quote Request

Request a Quote for 2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.